molecular formula C9H10O4 B191103 2,3-Dimethoxy-5-methyl-1,4-benzoquinone CAS No. 605-94-7

2,3-Dimethoxy-5-methyl-1,4-benzoquinone

Cat. No. B191103
CAS RN: 605-94-7
M. Wt: 182.17 g/mol
InChI Key: UIXPTCZPFCVOQF-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-methyl-1,4-benzoquinone, also known as Coenzyme Q0, is a derivative of benzoquinone carrying a 5-methyl substituent and methoxy substituents at positions 2 and 3 . It is present in all cells, including neural cells . It interacts with tau protein and aids in the formation of filamentous structure .


Synthesis Analysis

The synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone has been achieved through various methods. One method involves the oxidation of 5-aminohomoveratrol . Another method starts from 2,3,4,5-tetramethoxytoluene via Blanc chloromethylation reaction, Kornblum oxidation, NaBH4 reduction, and ceric ammonium nitrate oxidation .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is C9H10O4, and its molecular weight is 182.18 . The structure of this compound is also available as a 2D Mol file .


Chemical Reactions Analysis

The oxidation of 5-aminohomoveratrol gives 2,3-dimethoxy-5-methylbenzoquinone . Also, it has been used as a tau protein fibrillization inducer .


Physical And Chemical Properties Analysis

2,3-Dimethoxy-5-methyl-1,4-benzoquinone is an orange to red crystalline powder or needles . It has a melting point of 58°C to 62°C . It is almost transparent in hot water .

Scientific Research Applications

Synthesis Methods

2,3-Dimethoxy-5-methyl-1,4-benzoquinone has been synthesized using various methods. For instance, it has been produced by indirect electro-oxidation using the electron carrier Ce~(4+)/Ce~(3+) as an oxidation medium. This method is noted for its high purity of product, low material consumption, and minimal environmental pollution (Guo Xiu-chun, 2006). Additionally, practical syntheses starting from 2,3,4,5-tetramethoxytoluene have been developed, yielding high purity products (L. Fan et al., 2014).

Antibacterial Activity

Research has explored the antibacterial potential of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone derivatives. These compounds have shown efficacy in inhibiting the growth of gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, which are known to cause food poisoning and rheumatic fever (E. J. L. Lana et al., 2006).

Anti-Adipogenic Effects

The anti-adipogenic effects of 2,6-Dimethoxy-1,4-benzoquinone, a structurally related compound, have been studied. It was found to significantly reduce the expression of various adipogenic transcription factors and attenuate mammalian target of rapamycin complex 1 activity in adipocyte cells, highlighting its potential role in suppressing adipogenesis (H. Son et al., 2018).

Antimicrobial Activities

The antimicrobial activities of 2,6-Dimethoxy-1,4-benzoquinone and its analogues against food-borne bacteria have been examined. These compounds have shown activity against various bacteria, suggesting their potential as food supplemental agents (Jun-Hwan Park et al., 2014).

Parasite Control

2,3-Dimethoxy-5-methyl-1,4-benzoquinone has shown potential in parasite control, where it irreversibly paralyses adult and microfilariae of cattle and human filarial parasites. This points towards its possible application in controlling filariasis (V. Sivan & R. Kaleysa raj, 1999).

Safety And Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The title compound is a key intermediate for preparing the Coenzyme Qn family . It has potential applications in the field of biochemistry, particularly in studies related to tau protein and filamentous structure formation .

properties

IUPAC Name

2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXPTCZPFCVOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209242
Record name Ubiquinone-O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-5-methyl-1,4-benzoquinone

CAS RN

605-94-7
Record name 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ubiquinone-O
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Record name Ubiquinone-O
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Record name 2,3-dimethoxy-5-methyl-p-benzoquinone
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Synthesis routes and methods I

Procedure details

To a round-bottom flask (20 mL) equipped with a reflux condenser was added a solution of commercial 3,4,5-trimethoxy-toluene (0.547 g, 3 mmol) in AcOH (3 mL), followed by para-toluenesulfonic acid monohydrate (57 mg, 0.3 mmol) as catalyst. The oxidant H2O2 (30%, 0.65 mL, 6 mmol) was then added. The reaction mixture was stirred and heated at 75° C. for 30 min. The resulting dark-red solution was cooled to 0-5° C., and concentrated HNO3 (90%, 1.5 mmol) was then slowly added. The cold solution was poured into H2O (50 mL) and extracted with CH2Cl2 (3×50 mL). The combined organic layers were washed with H2O (80 mL) in order to remove traces of AcOH, dried (Na2SO4) and filtered. When the solvent was evaporated under vacuum, the final crude (0.528 g, dark-red oil) was dissolved in boiling hexane (70 mL), filtered, and the solvent was removed to give the pure 2,3-Dimethoxy-5- methyl-[1,4]benzoquinone (0.480 g, 88% yield) as red needles. 1H NMR (400 MHz, CDCl3, ppm): δ2.04 [d, 3H, J=1.6 Hz, CH3], 4.00 [s, 3H, OCH3], 4.02 [s, 3H, OCH3], 6.43-6.44 [q, 1H, Jm=1.6 Hz]. 13C NMR (400 MHz, CDCl3, ppm): δ15.4, 31.1, 61.2, 131.3, 144.0, 144.9, 145.1, 184.1, 184.4. MS m/z (%): 182 (85), 167 (32), 153 (13), 137 (100), 121 (6), 111(23), 96 (12), 83 (67), 69 (31), 53 (15).
Quantity
0.547 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
57 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

3,4,5-Trimethoxy toluene (18.2 g, MW 182.21, 0.1 mol), para-toluene sulphonic acid (1.7 g, MW 172.13, 0.01 mol) are dissolved in glacial acetic acid to give a total volume of 50 ml and the solution is connected to the pump 1. Hydrogen peroxide (0.2 mol, MW 34.02, 21.6 ml if H2O2 at 30% and 17.5 ml if H2O2 at 35%) diluted to 50 ml with glacial acetic acid is connected to the pump 1 (second tube). The nitric acid (90%, 0.05 mol, MW 63.02, d 1.49, 3.15 g, 3.5 g solution 90%, 2.35 ml solution 90%) dissolved in acetic acid (to 50 ml) is connected to the pump 2. The pump 1 is pumping approximately 3.8 ml/min for each of the two reagent solutions (total speed flow 7.6 ml/min, i.e. 38 ml reactor volume/5 min RT). Isoversinic tubes (ID 2 mm) was used on the peristaltic pump. The residence time of the reaction was about 5 min (38 ml volume reactor) and the reaction was performed at 75° C. pumping the solutions of the pumps 1. After 5 min the nitric acid solution was pumped at 3.8 ml/min into the second section of the reactor (11 ml, volume reactor) cooled by a cold water circuit.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
21.6 mL
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reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.35 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
2.35 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a dimethylformamide solution (35 ml) of 2,3,4-trimethoxy-6-methyl aniline (3.4 g) is added bis(salicylidene)ethylenediiminocobalt(II) (120 mg), followed by stirring in oxygen streams at atmospheric temperature and pressure for 72 hours. The reaction product is isolated in the same manner as Example 7 and recrystallized from hexane. The above procedure yields 2,3-dimethoxy-5-methyl-1,4-benzoquinone (2.9 g) as orange-yellow needles melting at 59° C.-60° C.
Quantity
35 mL
Type
reactant
Reaction Step One
Name
2,3,4-trimethoxy-6-methyl aniline
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a dimethylformamide solution (30 ml) of 2,3-dimethoxy-5-methylphenol (3 g) is added bis(salicylidene)ethylenediiminocobalt(II) (35 mg) and the mixture is reacted and worked up in the same manner as Example 7. The resultant crude crystals are recrystallized from hexane. The above procedure yields 2,3-dimethoxy-5-methyl-1,4-benzoquinone (2.13 g) as orange-yellow needles melting at 59° C.-60° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Reactant of Route 2
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2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Reactant of Route 3
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2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Reactant of Route 4
2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Reactant of Route 5
2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Reactant of Route 6
Reactant of Route 6
2,3-Dimethoxy-5-methyl-1,4-benzoquinone

Citations

For This Compound
843
Citations
LM Weinstock, RJ Tull, B Handelsman… - Journal of Chemical …, 1967 - ACS Publications
The nuclear component of the coenzyme Q series (10), 5-methyl-2, 3-dimethoxy-l, 4-benzoquinone (VI,“coenzyme Q0”), an important intermediate for the synthesis of thesecoenzyme …
Number of citations: 18 pubs.acs.org
K OKAMOTO, M WATANABE… - Chemical and …, 1988 - jstage.jst.go.jp
Demethyl dirivatives (3a and 3b) of 6 (10-hydroxydecyl)-2, 3-dimethoxy-5-methyl-1, 4-benzoquinone (1, CV-2619), demethyl derivative (4) of the metabolite 2-4, and compounds (13, 20, …
Number of citations: 20 www.jstage.jst.go.jp
K OKAMOTO, M MATSUMOTO… - Chemical and …, 1985 - jstage.jst.go.jp
Melting points were measured with a Yanagimoto micro melting point apparatus, and are uncorrected. Nuclear magnetic resonance (NMR) spectra were run on Varian HA—lOO, T-60, …
Number of citations: 55 www.jstage.jst.go.jp
AS Chida, PVSN Vani… - Synthetic …, 2001 - Taylor & Francis
Full article: SYNTHESIS OF 2,3-DIMETHOXY-5-METHYL-1,4-BENZOQUINONE: A KEY FRAGMENT IN COENZYME-Q SERIES* Skip to Main Content Taylor and Francis Online …
Number of citations: 32 www.tandfonline.com
K OKAMOTO, I IMADA, T IMAMOTO - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
6-(lO-Hydroxydecyl)-2, 3-dimethoxy-5-methyl-l, 4-benzoquinone (CV-2619) and related compounds (the corresponding hydroquinone and hydroquinone monosulfate forms) inhibited …
Number of citations: 15 www.jstage.jst.go.jp
N Hayashi, S Kato - Journal of Labelled Compounds and …, 1985 - Wiley Online Library
6‐(10‐Hydroxy‐[1‐ 14 C]decyl)‐2,3‐dimethoxy‐5‐methyl‐1,4‐ benzoquinone (VIII) having a specific activity of 23.4 mCi/mmol was synthesized. 9‐(2‐Hydroxy‐3,4‐dimethoxy‐6‐methyl‐…
VA Roginsky, G Bruchelt, O Bartuli - Biochemical pharmacology, 1998 - Elsevier
The kinetics of ascorbate (AscH − ) and epinephrine (EP) oxidation in the presence of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (UQ) were studied in 0.05 M phosphate buffer, pH 7.4, …
Number of citations: 26 www.sciencedirect.com
T AMANO, S TERAO, I IMADA - Biological and Pharmaceutical …, 1995 - jstage.jst.go.jp
6-(10—Hydroxydecyl)—2, 3-dimethoxy-5-methyl-1, 4—benzoquinone (idebenone) has been found to have a membrane—stabilizing activity in studies using lysosomes. Using …
Number of citations: 3 www.jstage.jst.go.jp
MCS Cano, JV Sanchez - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
The mechanism of the oxidation of ascorbic acid by 2, 3-dimethoxy-5-methyl-1, 4-benzoquinone was studied as a function of pH, ionic strength and temperature in aqueous buffer …
Number of citations: 3 pubs.rsc.org
J Wang, X Hu, J Yang - synthesis, 2014 - thieme-connect.com
2-(9-Hydroxynonyl)-5,6-dimethoxy-3-methyl-1,4-benzoquinone was readily synthesized from commercially available 3,4,5-trimethoxytoluene in two steps. First, 2,3-dimethoxy-5-methyl-…
Number of citations: 18 www.thieme-connect.com

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